molecular formula C22H19NO4S B2433996 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 384364-65-2

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No. B2433996
CAS RN: 384364-65-2
M. Wt: 393.46
InChI Key: QXQKFBOPEIBBHZ-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their high pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, the formal acylation of benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .

Scientific Research Applications

Synthesis and Anti-inflammatory Potential

A study by Gandhi et al. (2018) detailed the synthesis of chromene derivatives through a multistep process, highlighting their significant anti-inflammatory activity. This suggests these compounds could serve as structural templates for developing new anti-inflammatory drugs Gandhi et al., 2018.

Antibacterial and Anti-inflammatory Activities

Chavan and Hosamani (2018) reported the microwave-assisted synthesis of compounds based on the coumarin-pyrazole hybrid, exhibiting notable antibacterial and anti-inflammatory effects. This underscores the potential of these compounds in chemotherapeutic applications Chavan & Hosamani, 2018.

Antimicrobial Activity

The work of Bhat, Al-Omar, and Siddiqui (2013) on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives presented significant in vitro growth inhibition against bacterial and fungal strains, suggesting a promising direction for antimicrobial drug development Bhat, Al-Omar, & Siddiqui, 2013.

Antioxidant Properties

A study by Abd-Almonuim, Mohammed, and Al-khalifa (2020) focused on the antioxidant activities of coumarin derivatives, indicating their high potential in scavenging free radicals and suggesting their use in antioxidant therapies Abd-Almonuim, Mohammed, & Al-khalifa, 2020.

Antimicrobial Polyurethane Coating Application

El‐Wahab et al. (2014) explored the incorporation of coumarin–thiazole derivatives into polyurethane varnishes, demonstrating their effective antimicrobial properties when applied as coatings on various surfaces. This presents an innovative approach to developing antimicrobial coatings El‐Wahab et al., 2014.

Intracellular Fluorescence Imaging

Liu et al. (2013) developed pH-activatable ratiometric fluorescent probes based on a coumarin structure for intracellular fluorescence imaging, illustrating the compound's utility in biological research and diagnostics Liu et al., 2013.

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and more .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-11(2)22(25)27-16-10-9-14-19(24)18(13(4)26-20(14)12(16)3)21-23-15-7-5-6-8-17(15)28-21/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQKFBOPEIBBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate

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